molecular formula C23H23NO3 B2965180 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1421443-92-6

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2965180
CAS No.: 1421443-92-6
M. Wt: 361.441
InChI Key: PCKFSMOQWQCTQJ-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a 2-hydroxy-1,2,3,4-tetrahydronaphthalene (THN) methyl group and a naphthalen-2-yloxy moiety.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c25-22(15-27-21-10-9-17-5-1-3-7-19(17)13-21)24-16-23(26)12-11-18-6-2-4-8-20(18)14-23/h1-10,13,26H,11-12,14-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKFSMOQWQCTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (hereafter referred to as THN-NAP) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of THN-NAP based on current literature.

THN-NAP is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₉NO₃
Molecular Weight293.35 g/mol
CAS Number1421485-34-8
StructureChemical Structure

Synthesis

The synthesis of THN-NAP typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available 2-hydroxy-1,2,3,4-tetrahydronaphthalene and naphthalen-2-ol.
  • Formation of Intermediate : The tetrahydronaphthalene derivative is reacted with an alkylating agent to introduce the methyl group.
  • Amidation : The intermediate undergoes an amidation reaction with naphthalen-2-ol in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield THN-NAP.

THN-NAP exhibits its biological activity through interaction with specific molecular targets. It is believed to modulate various cellular pathways involved in inflammation and cell proliferation.

Key Mechanisms :

  • Enzyme Inhibition : THN-NAP may inhibit enzymes related to inflammatory responses.
  • Receptor Interaction : It has potential interactions with receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to THN-NAP demonstrate significant antimicrobial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis suggests that modifications in the naphthalene and tetrahydronaphthalene moieties can enhance potency against bacterial strains .

Case Studies

  • Antitumor Activity : In a study involving various tetrahydronaphthalene derivatives, compounds similar to THN-NAP showed promising antitumor effects in vitro. The results indicated a dose-dependent inhibition of cancer cell proliferation .
  • Inflammation Modulation : Another study highlighted the anti-inflammatory properties of related compounds, suggesting that THN-NAP could be beneficial in treating conditions characterized by excessive inflammation .

Structure-Activity Relationships (SAR)

The biological activity of THN-NAP has been explored through SAR studies which reveal:

  • Modifications at the hydroxyl group can influence binding affinity and biological efficacy.
  • The presence of the naphthalene moiety is critical for enhancing interaction with biological targets.

Comparative Analysis

A comparative analysis of similar compounds shows that those with additional functional groups exhibit enhanced biological activity:

CompoundBiological ActivityRemarks
THN-NAPModeratePotential therapeutic agent
N-(4-chloro-benzamide)HighStrong RET kinase inhibitor
N-(phenyl)benzamideLowLimited activity

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:
  • Backbone Diversity: The target compound’s hydroxy-THN methyl group distinguishes it from simpler naphthyl derivatives (e.g., ) and morpholinoethyl-substituted analogs (). The THN scaffold may confer rigidity and influence bioavailability.
  • Synthetic Routes: While the target’s synthesis is unspecified, related compounds employ 1,3-dipolar cycloaddition (triazoles) or amide coupling (morpholinoethyl analog). Stereoselective methods (e.g., ) suggest possible strategies for the hydroxy-THN moiety.
  • Substituent Effects: The morpholinoethyl group () enhances water solubility and cellular uptake, whereas nitro/methoxy groups () modulate electronic properties and target binding.

Physicochemical Properties

  • The hydroxy-THN group may mitigate this via hydrogen bonding.
  • Solubility: Morpholinoethyl () and triazole () derivatives likely exhibit better aqueous solubility than the target compound due to polar substituents.

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